N-Isopropyl-1,3-propanediamine

説明

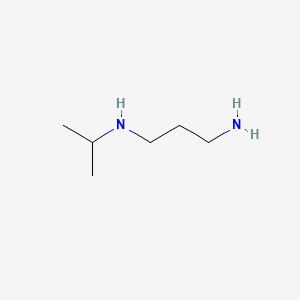

Structure

3D Structure

特性

IUPAC Name |

N'-propan-2-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2)8-5-3-4-7/h6,8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDIDIIKNMZLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062993 | |

| Record name | 1,3-Propanediamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-16-5 | |

| Record name | N1-(1-Methylethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyl-1,3-propanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLPROPANE-1,3-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74FV3WQV8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

N-Isopropyl-1,3-propanediamine chemical properties

An In-depth Technical Guide to N-Isopropyl-1,3-propanediamine: Properties, Synthesis, and Analysis

Introduction

N-Isopropyl-1,3-propanediamine (CAS No. 3360-16-5) is a bifunctional organic compound featuring both a primary and a secondary amine. This structural arrangement makes it a valuable and versatile building block in organic synthesis and materials science. Its utility spans from the creation of complex heterocyclic structures to the formation of metal complexes and polymers. This guide provides a comprehensive technical overview intended for researchers and chemical development professionals, delving into its core chemical properties, a proposed synthesis pathway with detailed protocols, and modern analytical techniques for its characterization. We will also cover its reactivity profile and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Core Physicochemical & Identification Data

Accurate identification and understanding of a compound's physical properties are foundational to its application. N-Isopropyl-1,3-propanediamine is a colorless to light yellow liquid under standard conditions.[1] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 3360-16-5 | [1][2] |

| Molecular Formula | C₆H₁₆N₂ | [2][3] |

| Molecular Weight | 116.20 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 162 °C (lit.) | |

| Density | 0.83 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4425 (lit.) | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| SMILES | CC(C)NCCCN | |

| InChI Key | KFDIDIIKNMZLRZ-UHFFFAOYSA-N | |

| Synonyms | 3-(Isopropylamino)propylamine, N-Isopropyl-1,3-diaminopropane | [1][4] |

Synthesis and Purification Strategy

While numerous suppliers offer N-Isopropyl-1,3-propanediamine, understanding its synthesis is crucial for process development and cost analysis. A logical and industrially relevant approach is a two-step process involving a Michael addition followed by catalytic hydrogenation, analogous to the synthesis of similar N-alkylated 1,3-propanediamines.[5][6]

Proposed Synthesis Workflow

The synthesis proceeds via two key transformations:

-

Cyanoethylation: Isopropylamine reacts with acrylonitrile in a Michael addition reaction to form N-isopropyl-3-aminopropionitrile. This reaction is typically base-catalyzed and proceeds readily.

-

Hydrogenation: The resulting nitrile is then reduced to the primary amine using a heterogeneous catalyst, such as Raney Nickel, under a hydrogen atmosphere. The use of ammonia and a basic co-catalyst during hydrogenation is often employed to minimize the formation of secondary amine byproducts.[5]

Caption: Proposed two-step synthesis of N-Isopropyl-1,3-propanediamine.

Experimental Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for analogous compounds. It should be optimized and validated for specific laboratory conditions.

Step 1: Synthesis of N-isopropyl-3-aminopropionitrile

-

Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), add isopropylamine (1.2 mol). Cool the flask in an ice-water bath.

-

Rationale: The reaction is exothermic; cooling is necessary to control the reaction rate and prevent excessive solvent evaporation.

-

Reagent Addition: Slowly add acrylonitrile (1.0 mol) dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 20 °C.

-

Rationale: Slow addition prevents a dangerous temperature spike and minimizes polymerization of acrylonitrile.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.

-

Workup: The resulting crude aminonitrile can often be used directly in the next step without purification. If desired, excess isopropylamine can be removed under reduced pressure.

Step 2: Hydrogenation to N-Isopropyl-1,3-propanediamine

-

Catalyst Preparation: In a high-pressure hydrogenation reactor (e.g., a Parr autoclave), add the crude N-isopropyl-3-aminopropionitrile (1.0 mol), a suitable solvent like ethanol or methanol (200 mL), and a slurry of Raney Nickel (5-10% by weight of the nitrile). Add a small amount of aqueous sodium hydroxide as a co-catalyst.

-

Rationale: Raney Nickel is a highly effective catalyst for nitrile reduction. The basic co-catalyst helps to suppress the formation of secondary amine by-products during hydrogenation.[6]

-

Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (e.g., 500-1000 psi) and heat to 70-100 °C with vigorous stirring.

-

Rationale: High pressure and temperature are required to achieve a reasonable rate of hydrogenation.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete (typically 4-8 hours).

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Rationale: Extreme caution is required. Raney Nickel is pyrophoric and can ignite if exposed to air while dry. The filter cake must be kept wet with solvent (e.g., water or ethanol) at all times and disposed of according to safety protocols.

Purification Protocol

-

Solvent Removal: Remove the solvent from the filtrate by rotary evaporation.

-

Vacuum Distillation: The crude product is a high-boiling liquid (BP 162 °C), making atmospheric distillation impractical. Purify the residue by vacuum distillation to yield the final product.

-

Rationale: Distillation under reduced pressure lowers the boiling point, preventing thermal degradation of the product.

-

Alternative Workup: For removing amine impurities, an acid wash can be effective. The organic mixture can be dissolved in a suitable solvent and washed with a dilute solution of copper (II) sulfate, which complexes with primary amines, facilitating their removal into the aqueous phase.[7]

Chemical Reactivity and Applications

The reactivity of N-Isopropyl-1,3-propanediamine is dominated by its two amine functional groups. The primary amine (-NH₂) is generally more nucleophilic and less sterically hindered than the secondary amine (-NH-), allowing for selective reactions under controlled conditions.

Caption: Reactivity sites and common reaction classes.

Key Reactions and Applications:

-

Basicity and Salt Formation: As an amine, it is a weak base and readily reacts with acids to form ammonium salts. The pKa of the conjugate acid of the similar isopropylamine is 10.63, suggesting a similar basicity.[8]

-

Metal Complexation: The two nitrogen atoms act as bidentate ligands, allowing the molecule to form stable chelate complexes with various metal ions, including copper, nickel, cobalt, and zinc. This property is useful in catalysis and metal sequestration.

-

Synthesis of Heterocycles: It is a key precursor in the synthesis of cyclic ureas and urethans. For example, reaction with phosgene or its equivalents yields a substituted cyclic urea, a common motif in medicinal chemistry.

-

Polymer Science: Diamines are fundamental monomers for the synthesis of polyamides and polyurethanes. N-Isopropyl-1,3-propanediamine can be used to introduce specific side chains, modifying the physical properties (e.g., solubility, flexibility) of the resulting polymers.

-

Corrosion Inhibitors: The amine groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, an application common to many polyamines.[9]

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and structure of the synthesized or procured material. A multi-technique approach is recommended for full characterization.

| Technique | Purpose | Expected Results / Observations |

| Gas Chromatography (GC) | Purity Assessment & Quantification | A sharp, single major peak for the main component. Used by suppliers to determine purity (>98%).[1] A typical method would use a polar capillary column (e.g., DB-WAX) with a temperature gradient and FID detector. |

| ¹H NMR | Structural Elucidation | -CH(CH₃)₂: Septet, ~2.8-3.0 ppm. -CH(CH₃)₂: Doublet, ~1.0-1.1 ppm. -NHCH₂CH₂-: Triplet, ~2.6-2.8 ppm. -CH₂CH₂CH₂-: Multiplet (quintet), ~1.6-1.8 ppm. -CH₂CH₂NH₂: Triplet, ~2.7-2.9 ppm. -NH & -NH₂: Broad singlets, variable chemical shift. |

| ¹³C NMR | Carbon Skeleton Confirmation | Expect 6 distinct signals corresponding to the 6 unique carbon atoms in the structure. |

| FT-IR Spectroscopy | Functional Group Identification | N-H Stretch: Two bands for primary amine (~3360, 3290 cm⁻¹), one for secondary amine (~3300 cm⁻¹). C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. N-H Bend: Scissoring band around 1600 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Molecular Ion (M⁺): Peak at m/z = 116. Key Fragments: Loss of an isopropyl group (m/z = 73) and cleavage alpha to the nitrogen atoms are expected fragmentation pathways. |

Note: Predicted NMR chemical shifts are estimates and can vary based on solvent and concentration.

Safety, Handling, and Storage

N-Isopropyl-1,3-propanediamine is a hazardous chemical and requires strict safety protocols. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1]

GHS Hazard Information

-

Pictograms: Flame (GHS02), Corrosion (GHS05)

-

Signal Word: Danger

-

Hazard Statements: H226 (Flammable liquid and vapour), H314 (Causes severe skin burns and eye damage).[1]

Safe Handling and Emergency Protocol

Caption: Essential safety workflow for handling N-Isopropyl-1,3-propanediamine.

Handling & Storage:

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[10]

-

Use explosion-proof electrical/ventilating/lighting equipment.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Conclusion

N-Isopropyl-1,3-propanediamine is a diamine with a distinct set of physical properties and chemical reactivities that make it a valuable intermediate. Its synthesis can be achieved through a straightforward cyanoethylation and hydrogenation sequence. The presence of both primary and secondary amines allows for diverse applications in polymer chemistry, metal chelation, and the synthesis of complex organic molecules. Proper characterization using a combination of chromatographic and spectroscopic techniques is essential for quality control. Due to its hazardous nature, adherence to stringent safety protocols during handling, storage, and disposal is mandatory to mitigate risks to personnel and the environment.

References

-

N,N'-Diisopropyl-1,3-propanediamine. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine). (n.d.). SIELC Technologies. Retrieved February 11, 2026, from [Link]

-

Chemical Properties of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9). (n.d.). Cheméo. Retrieved February 11, 2026, from [Link]

-

N-isopropyl-1,3-propanediamine (C6H16N2). (n.d.). PubChemLite. Retrieved February 11, 2026, from [Link]

-

N,N'-Diisopropyl-1,3-propanediamine. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

-

Mondin, A., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Talanta, 119, 219-226. Retrieved February 11, 2026, from [Link]

-

N-(n-Propyl)-1,3-propanediamine. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

- CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine. (n.d.). Google Patents.

-

N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. (n.d.). Ataman Kimya. Retrieved February 11, 2026, from [Link]

-

Isopropylamine. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

-

Mondin, A., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Semantic Scholar. Retrieved February 11, 2026, from [Link]

- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.). Google Patents.

-

How can I remove 1,3-PropaneDiamine from reaction mixture?. (2017, May 9). ResearchGate. Retrieved February 11, 2026, from [Link]

-

1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. (2015, July 3). NICNAS. Retrieved February 11, 2026, from [Link]

-

Meng, Q. W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092. Retrieved February 11, 2026, from [Link]

Sources

- 1. N-Isopropyl-1,3-diaminopropane | 3360-16-5 | TCI Deutschland GmbH [tcichemicals.com]

- 2. N-Isopropyl-1,3-propanediamine | CAS 3360-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. PubChemLite - N-isopropyl-1,3-propanediamine (C6H16N2) [pubchemlite.lcsb.uni.lu]

- 4. N-ISOPROPYL-1,3-PROPANEDIAMINE CAS#: 3360-16-5 [amp.chemicalbook.com]

- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 6. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 7. researchgate.net [researchgate.net]

- 8. Isopropylamine - Wikipedia [en.wikipedia.org]

- 9. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: N-Isopropyl-1,3-propanediamine

Executive Summary

N-Isopropyl-1,3-propanediamine (IPDA) represents a distinct class of "sterically differentiated" diamines.[1][2] Unlike symmetric diamines (e.g., 1,3-diaminopropane), IPDA possesses two nitrogen centers with vastly different nucleophilic profiles: a sterically unhindered primary amine and a sterically hindered secondary amine (isopropyl-substituted).[1][2][3]

This structural asymmetry allows for chemoselective functionalization , making IPDA a critical intermediate in the synthesis of pharmaceutical linkers, cyclic ureas, and advanced epoxy curing systems.[1][2][3] This guide provides a technical deep-dive into its physiochemical behavior, synthetic utility, and validated handling protocols.[1][2][3]

Chemical Profile & Physiochemical Properties[1][3][4][5][6][7][8][9]

The utility of IPDA is defined by its physical constants. The liquid state at room temperature and moderate boiling point facilitate its use as a solvent-free hardener or a distillable intermediate.[1][3][4]

| Property | Value | Technical Significance |

| Molecular Formula | C₆H₁₆N₂ | MW = 116.21 g/mol |

| Appearance | Colorless to pale yellow liquid | Discoloration indicates oxidation/carbamaate formation.[1][4][5] |

| Boiling Point | 162°C (at 760 mmHg) | Accessible for purification via vacuum distillation.[3][4] |

| Density | 0.83 g/mL (at 25°C) | Lower density than water; phase separation possible in aqueous extractions.[3][4] |

| Refractive Index | n20/D 1.4425 | Quick purity check metric.[3][4] |

| Flash Point | 54°C (Closed Cup) | Class 3 Flammable Liquid handling required.[3][4][6] |

| pKa | ~10.5 (Primary), ~9.8 (Secondary) | Differential basicity allows pH-controlled selectivity.[1][3] |

Synthetic Route & Structural Logic

Industrial Synthesis Pathway

The most robust synthesis involves the Michael addition of isopropylamine to acrylonitrile, followed by catalytic hydrogenation.[2][3][4] This route ensures the preservation of the isopropyl group while reducing the nitrile to a primary amine.[3][4]

Figure 1: Industrial synthesis pathway via cyanoethylation and hydrogenation.[1]

Reactivity: The Steric Advantage

The isopropyl group exerts significant steric hindrance on the secondary amine.[3][4] In nucleophilic substitution reactions (e.g., with alkyl halides or acyl chlorides), the primary amine reacts significantly faster.[2][3]

-

Primary Amine (-NH₂): High accessibility, kinetic product formation.[1][3]

-

Secondary Amine (-NH-iPr): Lower accessibility, thermodynamic control required.[1]

Validated Experimental Protocol: Differential Amine Titration

Objective: To quantify the purity of IPDA and verify the ratio of primary to secondary amine content. This is a "self-validating" system because it relies on the specific reaction of salicylaldehyde with primary amines only.[1][3][4]

Reagents

Methodology

-

Total Amine Value (TAV):

-

Secondary Amine Value (SAV) - The Salicylaldehyde Block:

-

Dissolve 0.2g sample in isopropanol.

-

Add 5 mL Salicylaldehyde.[1][3][4] Mechanism: Salicylaldehyde forms a Schiff base with the primary amine, reducing its basicity significantly.[1][2][3]

-

Allow to stand for 30 minutes at room temperature.

-

Titrate the remaining basicity (the secondary amine) with 0.1 N HCl (alcoholic).[3][4]

-

Note: The bulky isopropyl group prevents the secondary amine from reacting with the aldehyde, leaving it free to be titrated.[2][3][4]

-

-

Validation Logic:

Applications in Drug Development & Materials[1][2][3][10]

Pharmaceutical Linker Chemistry

IPDA is utilized to synthesize unsymmetrical bis-ureas and cyclic ureas .[1][4]

-

Mechanism: The primary amine is first reacted with an isocyanate or carbamoyl chloride at low temperature (

).[3][4] The secondary amine remains unreacted due to the isopropyl shield.[3][4] -

Step 2: The temperature is raised, or a stronger base is added, to force the secondary amine to react, closing the ring or attaching a second moiety.[1][2][3]

-

Citation: This selectivity is crucial in the synthesis of muscarinic receptor antagonists where the diamine acts as a spacer [1].[3][4]

Epoxy Curing Agents

In epoxy resin formulations, IPDA acts as a latent hardener.[3][4]

-

Latency: The isopropyl group slows down the crosslinking reaction compared to linear diamines (like EDA).[3][4] This extends the "pot life" (working time) of the resin mixture.[3][4]

-

Performance: The resulting polymer network exhibits higher flexibility and impact resistance due to the pendant isopropyl group disrupting crystalline packing.[3][4]

Figure 2: Two-stage curing mechanism of epoxy resins using IPDA.

Safety, Handling, and Storage

Hazard Classification:

Storage Protocol:

-

Atmosphere: Store under Nitrogen or Argon.[1][3][4] Like all amines, IPDA absorbs CO₂ from the air to form carbamates (white crusts), which deactivate the molecule.[2][3]

-

Container: Carbon steel or Stainless steel.[1][3][4] Do not use copper or brass fittings (amine corrosion).[3][4]

-

Shelf Life: 12 months if sealed.[1][3][4] Re-titrate (see Section 4) before use if stored >6 months.[3][4]

References

-

European Chemicals Agency (ECHA). (2025).[1][4] Registration Dossier: N-isopropyl-1,3-propanediamine. Retrieved January 30, 2026, from [Link][2][3]

-

PubChem. (2025).[1][3][4] Compound Summary: N-Isopropyl-1,3-propanediamine (CID 88286).[1][2] National Library of Medicine.[4] Retrieved January 30, 2026, from [Link][2][3]

Sources

- 1. CAS 3360-16-5: N1-(1-Methylethyl)-1,3-propanediamine [cymitquimica.com]

- 2. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. N-Isopropyl-1,3-diaminopropane | 3360-16-5 | TCI Deutschland GmbH [tcichemicals.com]

- 6. N-异丙基-1,3-丙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. chemos.de [chemos.de]

An In-depth Technical Guide to N-Isopropyl-1,3-propanediamine: Synthesis, Characterization, and Applications

Abstract

N-Isopropyl-1,3-propanediamine (CAS: 3360-16-5), a C6 aliphatic diamine, is a versatile chemical intermediate with significant utility in coordination chemistry, organic synthesis, and materials science. Its unique structure, featuring both a primary and a secondary amine bridged by a propylene backbone, imparts valuable properties as a bidentate ligand and a building block for more complex molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed, field-proven protocol for its synthesis via reductive amination, thorough characterization methodologies, and an exploration of its current and potential applications for researchers, chemists, and professionals in drug development.

Core Molecular and Physical Properties

N-Isopropyl-1,3-propanediamine is a flammable, corrosive, and air-sensitive liquid. Its core properties are summarized below, providing the foundational data required for its safe handling, application, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆N₂ | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| CAS Number | 3360-16-5 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.83 g/mL at 25 °C | [1] |

| Boiling Point | 162 °C | [1][2] |

| Refractive Index (n20/D) | 1.4425 | [1] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [1] |

| SMILES String | CC(C)NCCCN | [1] |

Synthesis Protocol: Reductive Amination

The most efficient and industrially scalable method for preparing N-Isopropyl-1,3-propanediamine is through the reductive amination (also known as reductive alkylation) of 1,3-propanediamine with acetone.[3] This one-pot reaction proceeds via an intermediate imine, which is subsequently reduced to the final amine product.

Mechanistic Rationale and Experimental Choices

The synthesis involves two key transformations occurring in sequence:

-

Imine Formation: The primary amine of 1,3-propanediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form an N-isopropyl imine intermediate.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond.

Causality Behind Experimental Choices:

-

Catalyst Selection (Platinum Dioxide - PtO₂): While various reducing agents can be used, catalytic hydrogenation offers significant advantages. Platinum dioxide (Adams' catalyst) is a highly effective and widely used hydrogenation catalyst.[4] Upon introduction of hydrogen, PtO₂ is reduced in situ to finely divided, high-surface-area platinum metal, which is the active catalyst.[5] This method is chosen for its high efficiency, clean reaction profile (the only byproduct is water), and ease of catalyst removal (simple filtration). Unlike hydride reagents (e.g., NaBH₃CN), it avoids the introduction of stoichiometric boron- or cyanocontaining waste streams, aligning with green chemistry principles.[6][7]

-

Control of Selectivity: A key challenge in the alkylation of diamines is preventing over-alkylation, which would lead to the formation of N,N'-diisopropyl-1,3-propanediamine.[8] Using a molar excess of the starting diamine relative to acetone can favor the mono-alkylated product. However, the most effective control is achieved by careful management of reaction conditions and stoichiometry. The primary amine is more nucleophilic and sterically accessible than the resulting secondary amine, providing a degree of inherent selectivity for the initial reaction.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of N-Isopropyl-1,3-propanediamine.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for catalytic reductive amination.

-

Catalyst Pre-reduction: In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add Platinum dioxide (PtO₂, Adams' catalyst; ~0.5 mol%) and absolute ethanol as the solvent. Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to 2-3 atm with hydrogen and agitate until the black platinum metal is formed and hydrogen uptake ceases.

-

Reaction Mixture Addition: Carefully vent the vessel and admit a nitrogen atmosphere. Add a solution of 1,3-propanediamine (1.0 equivalent) and acetone (0.9 equivalents to favor mono-alkylation) dissolved in absolute ethanol.

-

Hydrogenation: Reseal the vessel, purge again with hydrogen, and pressurize to 2-3 atm. Agitate the mixture vigorously at room temperature. Monitor the reaction progress by observing the pressure drop from the hydrogen tank. The reaction is typically complete within 6-12 hours when hydrogen uptake ceases.

-

Catalyst Removal: Vent the reaction vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washes. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification by Distillation: The crude residue is purified by fractional distillation under reduced pressure to yield pure N-Isopropyl-1,3-propanediamine (b.p. 162 °C at atmospheric pressure).[2] This step is crucial for removing any unreacted 1,3-propanediamine (b.p. ~140 °C) and any di-isopropylated byproduct (b.p. >170 °C).

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-Isopropyl-1,3-propanediamine. The following techniques provide a comprehensive analytical profile.

Spectroscopic Data (Predicted)

Note: While a specific public database entry for N-Isopropyl-1,3-propanediamine (SDBS No. 18987) is cited by suppliers, direct access to the spectra is limited. The following data is expertly predicted based on the known spectra of analogous compounds like N-propyl- and N,N'-diisopropyl-1,3-propanediamine and fundamental principles of spectroscopy.

-

¹H NMR (Proton NMR):

-

δ ~2.8-3.0 ppm (septet, 1H): -CH (CH₃)₂

-

δ ~2.6-2.8 ppm (multiplet, 4H): -NH -CH₂ - and -CH₂ -NH₂

-

δ ~1.6-1.8 ppm (quintet, 2H): -CH₂-CH₂ -CH₂-

-

δ ~1.0-1.2 ppm (doublet, 6H): -CH(C H₃)₂

-

δ (variable, broad singlet, 3H): -NH - and -NH₂ (protons on nitrogen are exchangeable and may appear as a broad singlet or not be observed, depending on the solvent and concentration).

-

-

¹³C NMR (Carbon NMR):

-

δ ~50-52 ppm: -C H(CH₃)₂

-

δ ~48-50 ppm: -NH-C H₂-

-

δ ~40-42 ppm: -C H₂-NH₂

-

δ ~33-35 ppm: -CH₂-C H₂-CH₂-

-

δ ~22-24 ppm: -CH(C H₃)₂

-

-

Mass Spectrometry (MS-EI):

-

Molecular Ion [M]⁺: m/z = 116.

-

Base Peak: m/z = 44, corresponding to the [CH₂=NH₂]⁺ fragment from alpha-cleavage of the primary amine.

-

Other Key Fragments: m/z = 72 [M - C₃H₇]⁺ and m/z = 101 [M - CH₃]⁺.

-

-

Infrared (IR) Spectroscopy:

-

~3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine (-NH₂).

-

~3250-3350 cm⁻¹ (one broad band): N-H stretching of the secondary amine (-NH-).

-

~2850-2960 cm⁻¹: C-H stretching of the alkyl groups.

-

~1590-1650 cm⁻¹: N-H scissoring (bending) of the primary amine.

-

~1450-1470 cm⁻¹: C-H bending.

-

Purity Analysis

-

Gas Chromatography (GC): Purity is typically assessed using GC equipped with a Flame Ionization Detector (FID). A suitable capillary column (e.g., DB-5 or equivalent) should be used. The retention time will be distinct from starting materials and byproducts, and the peak area percentage is used to quantify purity, which should be >98%.

-

Nonaqueous Titration: The total amine content can be accurately determined by titration with a standardized acid (e.g., perchloric acid in acetic acid), providing a measure of overall purity.

Chemical Reactivity and Applications

The utility of N-Isopropyl-1,3-propanediamine stems from its bifunctional nature, allowing it to act as a versatile intermediate and ligand.

Coordination Chemistry

As a bidentate ligand, N-Isopropyl-1,3-propanediamine readily chelates with various metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) through its two nitrogen donor atoms to form stable five- or six-membered rings. This property makes it a valuable component in the synthesis of coordination compounds and metal-organic frameworks (MOFs). The asymmetric nature of the ligand (one primary and one secondary amine) can be exploited in the design of chiral metal complexes for asymmetric catalysis.

Caption: Chelation of a metal ion by N-Isopropyl-1,3-propanediamine.

Organic Synthesis Intermediate

The dual amine functionality allows for its use as a scaffold in organic synthesis. It is a known precursor in the preparation of cyclic ureas and urethans.[1] Furthermore, its derivatives are explored in various industrial applications.

Relevance in Drug Development and Medicinal Chemistry

While not typically an active pharmaceutical ingredient (API) itself, the 1,3-diamine motif is a common structural feature in many biologically active molecules. Substituted 1,3-propanediamines have been investigated for a range of pharmacological activities, including as platelet antiaggregants and microbicidal agents.[9]

The most significant role for drug development professionals lies in its application in asymmetric synthesis . Chiral catalysts derived from 1,3-diamine ligands are used to produce enantiomerically pure drug intermediates.[10] The N-isopropyl group provides specific steric and electronic properties that can influence the stereochemical outcome of a catalyzed reaction, making it a valuable ligand or ligand precursor in the synthesis of complex chiral molecules.

Safety and Handling

N-Isopropyl-1,3-propanediamine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a respirator with a suitable organic vapor/amine cartridge (e.g., type ABEK EN14387) if ventilation is inadequate.[1]

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

Conclusion

N-Isopropyl-1,3-propanediamine is a chemical of significant practical importance. A clear understanding of its synthesis via catalytic reductive amination allows for its efficient and clean production. Its value as a bidentate ligand and a synthetic intermediate, particularly in the context of asymmetric catalysis, underscores its relevance to researchers in both academic and industrial settings, including those at the forefront of pharmaceutical development. Adherence to strict safety protocols is paramount when handling this versatile yet hazardous compound.

References

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-1,3-propanediamine. Retrieved from [Link]

-

University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

-

ResearchGate. (2018). Synthetic methods for 1,3-diamines. Retrieved from [Link]

- Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylpropylamine. Retrieved from [Link]

- List, B., et al. (2004). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Journal of the American Chemical Society.

-

Jagadeesh, R.V., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Request PDF. Retrieved from [Link]

- Rylander, P. N. (1967).

- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2021). Molecules. MDPI.

- Natte, K., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

- Buchwald, S. L., et al. (1999). Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Kinetic and Mechanistic Investigations. Journal of the American Chemical Society.

- Orelli, L. R., et al. (2001). A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines.

-

ResearchGate. (2016). Direct, Regioselective N-Alkylation of 1,3-Azoles. Retrieved from [Link]

- Xiao, J., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation.

-

LibreTexts. (2021). 5.2: Catalytic Hydrogenation. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. Retrieved from [Link]

Sources

- 1. N-异丙基-1,3-丙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Isopropyl-1,3-propanediamine

Abstract

N-Isopropyl-1,3-propanediamine is a key diamine intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and as a curing agent for epoxy resins. Its structural motif, featuring both a primary and a secondary amine separated by a propylene linker, imparts unique chemical properties that are highly valued in organic synthesis. This guide provides a comprehensive overview of the principal synthetic routes to N-Isopropyl-1,3-propanediamine, designed for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. We will delve into the mechanistic underpinnings, process optimization, and practical considerations for the two most prevalent synthetic strategies: reductive amination and direct alkylation. Each section is grounded in established chemical principles and supported by cited literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Isopropyl-1,3-propanediamine

N-Isopropyl-1,3-propanediamine, with the chemical formula (CH₃)₂CHNH(CH₂)₃NH₂, is a versatile building block in organic chemistry. The differential reactivity of its primary and secondary amine groups allows for selective functionalization, making it an attractive component in the synthesis of complex molecules. Its applications span from being a crucial intermediate in the production of surfactants and dyes to its use as a ligand in coordination chemistry. In the pharmaceutical industry, the propanediamine backbone is a common feature in various biologically active compounds. This guide aims to provide a detailed, practical, and scientifically rigorous exploration of its synthesis.

Primary Synthetic Pathways

The synthesis of N-Isopropyl-1,3-propanediamine is predominantly achieved through two main routes. The choice between these pathways often depends on factors such as the availability of starting materials, desired scale of production, and the importance of selectivity and yield.

Route 1: Reductive Amination of Acetone with 1,3-Propanediamine

Reductive amination is a powerful and widely employed method for the formation of C-N bonds. In this context, it involves the reaction of a carbonyl compound (acetone) with an amine (1,3-propanediamine) in the presence of a reducing agent.

2.1.1. Mechanistic Insight

The reaction proceeds in a two-step sequence within a single pot:

-

Imine Formation: The primary amino group of 1,3-propanediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically acid-catalyzed to facilitate the dehydration.

-

Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel, Palladium on carbon, or Platinum oxide) or by using chemical reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

The use of a primary diamine introduces a challenge: the potential for reaction at both amino groups, leading to the formation of N,N'-diisopropyl-1,3-propanediamine as a significant byproduct[1].

2.1.2. Causality in Experimental Design

-

Stoichiometry: To favor the formation of the desired mono-isopropyl product, a large excess of 1,3-propanediamine is typically used. This statistical approach increases the probability that an acetone molecule will react with an unreacted diamine rather than the already formed N-Isopropyl-1,3-propanediamine.

-

Choice of Reducing Agent:

-

Catalytic Hydrogenation: This method is often preferred for industrial-scale production due to the high efficiency and lower cost of hydrogen gas. Catalysts like Raney Nickel are effective, often requiring elevated pressures (3-10 MPa) and temperatures (90-150°C)[2]. The catalyst's activity and the reaction conditions must be carefully controlled to prevent over-reduction or side reactions.

-

Hydride Reagents: For laboratory-scale synthesis, sodium borohydride (NaBH₄) is a convenient and milder reducing agent. The reaction can be carried out in protic solvents like methanol or ethanol at room temperature. The pH must be controlled, as the imine formation is favored under slightly acidic conditions, while the borohydride reduction is more efficient at neutral or slightly basic pH.

-

2.1.3. Visualization of Reductive Amination

Caption: Reductive amination pathway for N-Isopropyl-1,3-propanediamine synthesis.

Route 2: Direct Alkylation of 1,3-Propanediamine

This classical approach involves the direct reaction of 1,3-propanediamine with an isopropylating agent, such as 2-bromopropane or 2-chloropropane. This is a nucleophilic substitution reaction (Sɴ2).

2.2.1. Mechanistic Insight

The primary amine of 1,3-propanediamine acts as a nucleophile and attacks the electrophilic carbon of the isopropyl halide, displacing the halide leaving group. A base is required to neutralize the hydrohalic acid formed during the reaction.

The primary challenge with this method is controlling the degree of alkylation. The product, N-Isopropyl-1,3-propanediamine, is also a nucleophile and can react further with the isopropyl halide to form the di-substituted product. Moreover, the primary amine is generally more reactive than the secondary amine due to less steric hindrance, which can be leveraged to improve selectivity.

2.2.2. Causality in Experimental Design

-

Control of Polysubstitution: Similar to reductive amination, using a large excess of 1,3-propanediamine is the most critical factor in minimizing the formation of N,N'-diisopropyl-1,3-propanediamine.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent that can dissolve the reactants and at a temperature that provides a reasonable reaction rate without promoting excessive side reactions. The choice of base is also important; a non-nucleophilic base is preferred to avoid competition with the diamine.

-

Leaving Group: Isopropyl bromide is more reactive than isopropyl chloride, leading to faster reaction times but potentially lower selectivity.

2.2.3. Visualization of Direct Alkylation

Caption: Direct alkylation pathway showing the desired product and potential over-alkylation.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is a critical decision in chemical process development. Below is a table summarizing the key aspects of the two primary methods.

| Feature | Reductive Amination | Direct Alkylation |

| Starting Materials | 1,3-Propanediamine, Acetone, Reducing Agent | 1,3-Propanediamine, Isopropyl Halide, Base |

| Yield | Generally good to excellent (can exceed 90%)[3] | Moderate to good, highly dependent on stoichiometry |

| Selectivity | Can be challenging to control mono-alkylation | Difficult to control, prone to polysubstitution |

| Atom Economy | Higher, especially with catalytic hydrogenation | Lower, due to the formation of salt byproducts |

| Reaction Conditions | Can range from mild (NaBH₄) to harsh (catalytic hydrogenation) | Generally moderate conditions |

| Scalability | Catalytic hydrogenation is well-suited for industrial scale | More suited for lab-scale; byproduct salt disposal can be an issue at scale |

| Safety & Hazards | Use of flammable H₂ gas under pressure; handling of metal catalysts | Use of corrosive and potentially toxic alkyl halides |

Detailed Experimental Protocols

The following protocols are provided as a representative guide. Researchers must adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via Reductive Amination using NaBH₄

Objective: To synthesize N-Isopropyl-1,3-propanediamine on a laboratory scale.

Materials:

-

1,3-Propanediamine (5.0 eq)

-

Acetone (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-propanediamine (5.0 eq) in methanol. Cool the solution to 0°C using an ice bath.

-

Imine Formation: Slowly add acetone (1.0 eq) to the cooled solution. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Reduction: Cool the reaction mixture back to 0°C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Quenching & Workup: After the addition is complete, allow the reaction to stir at room temperature overnight. Carefully quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl to pH ~2.

-

Purification: Wash the acidic aqueous layer with dichloromethane (3x) to remove any unreacted acetone and the di-substituted byproduct. Basify the aqueous layer to pH >12 with concentrated NaOH.

-

Extraction: Extract the product from the basic aqueous layer with dichloromethane (3x).

-

Drying & Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The product can be further purified by fractional distillation under vacuum.

Protocol 2: Synthesis via Catalytic Hydrogenation

Objective: To synthesize N-Isopropyl-1,3-propanediamine via a method suitable for scaling up.

Materials:

-

1,3-Propanediamine (3.0 eq)

-

Acetone (1.0 eq)

-

Raney Nickel (catalyst, ~5% w/w)

-

Ethanol (solvent)

-

Hydrogen Gas (H₂)

Procedure:

-

Catalyst Preparation: In a high-pressure autoclave reactor, add Raney Nickel catalyst slurried in ethanol.

-

Reaction Mixture: Add a solution of 1,3-propanediamine (3.0 eq) and acetone (1.0 eq) in ethanol to the reactor.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 3-5 MPa[2].

-

Reaction Conditions: Heat the reactor to 90-120°C and stir vigorously[2]. Monitor the reaction progress by observing the hydrogen uptake.

-

Workup: Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

-

Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by fractional distillation under vacuum to separate the desired product from unreacted starting material and the di-substituted byproduct.

Conclusion and Future Perspectives

The synthesis of N-Isopropyl-1,3-propanediamine is well-established, with reductive amination being the most versatile and scalable method. The key to a successful synthesis lies in carefully controlling the reaction stoichiometry to maximize the yield of the desired mono-alkylated product. While direct alkylation offers a simpler setup, it often suffers from lower selectivity. Future research may focus on the development of more selective catalysts for reductive amination that can operate under milder conditions, or on novel flow chemistry processes that can offer better control over reaction parameters and improve safety, particularly for large-scale production. The principles and protocols outlined in this guide provide a solid foundation for researchers and developers working with this important chemical intermediate.

References

- Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd. [Link]

- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018. PubChem. [Link]

Sources

- 1. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 3. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

Technical Monograph: N-Isopropyl-1,3-propanediamine (IPDA)

Physicochemical Profile, Density Determination, and Biopharmaceutical Applications

Executive Summary

N-Isopropyl-1,3-propanediamine (IPDA, CAS: 3360-16-5) is a versatile aliphatic diamine serving as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly platinum-based antitumor prodrugs and antimalarials. Its structural asymmetry—containing both a primary and a secondary amine—allows for selective functionalization, making it a valuable ligand in coordination chemistry and a structure-directing agent (SDA) in zeolite catalysis.

This technical guide provides a definitive reference for the density and physical properties of IPDA, establishing a self-validating protocol for its measurement. Accurate density determination is a prerequisite for stoichiometric precision in scale-up synthesis and a vital quality control (QC) metric for assessing water content and purity in hygroscopic amines.

Physicochemical Profile

The physical constants of IPDA are governed by its intermolecular hydrogen bonding capability and molecular weight (116.21 g/mol ). The values below represent the standard reference data for high-purity (>98%) material.

Table 1: Key Physical Properties of N-Isopropyl-1,3-propanediamine

| Property | Value | Conditions | Method/Source |

| Density ( | 0.830 g/mL | at 25 °C | Oscillating U-tube / Pycnometer [1, 3] |

| Specific Gravity | 0.83 | 20/20 °C | Relative to water at 4°C [3] |

| Boiling Point | 162 °C | 760 mmHg | Standard Distillation [1] |

| Refractive Index ( | 1.4425 | 20 °C | Refractometry [1] |

| Flash Point | 54 °C | Closed Cup | ASTM D93 / ISO 2719 [1] |

| Appearance | Colorless to light yellow liquid | Ambient | Visual Inspection |

| Solubility | Miscible | Water, Ethanol | Polar Solvation |

Temperature Dependence of Density

For process engineering and reactor loading, the density of aliphatic amines decreases linearly with temperature. While specific coefficients for IPDA are empirically determined, a standard approximation for this class of amines is:

Where

Technical Guide: High-Precision Density Measurement

Accurate density measurement of IPDA is complicated by its hygroscopic nature (absorbs atmospheric moisture, increasing density) and volatility . The following protocol minimizes environmental error.

Method A: Oscillating U-Tube Densitometry (Recommended)

Accuracy:

Experimental Workflow:

-

System Validation:

-

Inject ultra-pure deionized water (Type I) at 20.00 °C.

-

Verify reading is

. -

Perform an air check (Density

).

-

-

Sample Preparation:

-

Draw 2 mL of IPDA into a Luer-lock glass syringe.

-

Critical: Immediately cap the syringe or attach to the inlet to prevent

absorption (amine carbamate formation) and moisture uptake.

-

-

Injection & Equilibration:

-

Inject sample slowly to avoid microbubbles (bubbles cause artificially low density readings).

-

Allow the Peltier thermostat to equilibrate the cell to 25.00 °C (

°C). -

Monitor the viscosity-corrected density value until stable (drift

over 60s).

-

-

Cleaning Protocol (Self-Validating):

-

Flush with Ethanol (miscible with amine).

-

Flush with Acetone (to remove ethanol and dry quickly).

-

Dry with desiccated air.

-

Validation: The cell density must return to the initial "Air Check" value (

). If not, residue remains.

-

Diagram: Density Measurement Logic

Figure 1: Logic flow for high-precision density determination, ensuring instrument cleanliness and data integrity.

Biopharmaceutical Applications

Platinum(IV) Antitumor Prodrugs

IPDA (referred to as ippda in coordination chemistry literature) is a key ligand in the development of Platinum(IV) complexes. Unlike traditional Cisplatin, Pt(IV) complexes are kinetically inert "prodrugs" that are reduced in vivo to the active Pt(II) species, reducing systemic toxicity.

-

Mechanism: The diamine chelates the Platinum center, stabilizing the core. The axial positions are then oxidized (e.g., with

) to form the octahedral Pt(IV) species. -

Significance: The isopropyl group provides steric bulk and lipophilicity, modulating cellular uptake and overcoming resistance mechanisms found in Cisplatin-resistant cell lines [5].

Synthesis Pathway & Quality Control

The synthesis of IPDA itself involves the cyanoethylation of isopropylamine followed by hydrogenation. Density is the primary QC check for the intermediate N-(2-cyanoethyl)isopropylamine.

Reaction Scheme:

Figure 2: Industrial synthesis pathway. Purity of the final amine is confirmed when density approaches 0.83 g/mL; higher values often indicate incomplete reduction or water contamination.

Handling & Safety (EHS)

IPDA is classified as a Corrosive and Flammable Liquid . Strict adherence to safety protocols is mandatory.

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H226: Flammable liquid and vapor.

-

-

Storage: Store under inert gas (Nitrogen or Argon). The amine reacts with atmospheric

to form solid carbamates, which can clog valves and alter stoichiometry. -

PPE: Neoprene or Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and face shield.

References

-

Sigma-Aldrich. Product Specification: N-Isopropyl-1,3-propanediamine (CAS 3360-16-5).[1] Retrieved from

-

NIST. Thermophysical Properties of Amines. NIST/TRC Web Thermo Tables (WTT). Retrieved from

-

TCI Chemicals. Product Data Sheet: N-Isopropyl-1,3-diaminopropane.[2] Retrieved from

-

PubChem. Compound Summary: N-Isopropyl-1,3-propanediamine. National Library of Medicine. Retrieved from

-

ResearchGate. Facile generation of platinum(IV) compounds with mixed labile moieties. (Discusses ippda ligand).[3] Retrieved from

Sources

Technical Monograph: N-Isopropyl-1,3-propanediamine (IPDA)

Advanced Safety, Handling, and Reactivity Profile

Executive Summary & Chemical Architecture

N-Isopropyl-1,3-propanediamine (CAS: 3360-16-5) is a bifunctional amine intermediate utilized critically in the synthesis of pharmaceutical cyclic ureas, polymer curing agents, and metal-ligand complexes.[1] Unlike simple aliphatic amines, its asymmetry—possessing both a sterically hindered secondary amine and a nucleophilic primary amine—grants it unique reactivity profiles desirable in drug discovery but hazardous in handling.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the molecule's hazards, ensuring reproducibility in synthesis and safety in operation.

Physicochemical Data Table

| Parameter | Value | Critical Implication |

| CAS Number | 3360-16-5 | Primary identifier for regulatory tracking. |

| Molecular Formula | MW: 116.21 g/mol .[1] | |

| Physical State | Liquid (Colorless to light yellow) | Low viscosity facilitates splashing; requires face protection. |

| Boiling Point | 162 °C (at 760 mmHg) | High boiling point allows for high-temperature reactions but complicates removal. |

| Flash Point | 54 °C (Closed Cup) | FLAMMABLE LIQUID (Category 3). Vapor can ignite at ambient lab temperatures. |

| Density | 0.83 g/mL | Lighter than water; spills will float and spread. |

| pKa | ~10.2 (Primary), ~10.8 (Secondary) | Highly basic; drives rapid saponification of fatty tissues (skin burns). |

Hazard Dynamics: Mechanism of Toxicity

Standard SDSs list "Causes Burns" (H314).[1][2][3] For the researcher, understanding why allows for better risk mitigation.

The Mechanism of Corrosivity (Liquefactive Necrosis)

IPDA is a potent base. Upon contact with biological tissue, it triggers liquefactive necrosis , a process distinct from acid burns (coagulative necrosis).

-

Saponification: The amine groups attack the ester bonds in cell membrane lipids, turning fats into soap.

-

Protein Denaturation: The high pH disrupts hydrogen bonding in cellular proteins.

-

Deep Penetration: Unlike acid burns which form a protective "scab" (eschar), the liquefied tissue allows the amine to penetrate deeper, causing delayed, severe damage that may not be immediately painful.

DOT Diagram: Mechanism of Tissue Damage & Reactivity

Figure 1: Mechanistic pathway of amine-induced tissue necrosis. Note the dual attack vectors on lipids and proteins.

Operational Safety & Engineering Controls

The combination of flammability (FP: 54°C) and corrosivity requires a specific engineering approach.

Ventilation and Containment[4]

-

Primary Control: All handling must occur within a certified chemical fume hood.

-

Airflow: Minimum face velocity of 100 fpm (0.5 m/s).

-

Scrubbing: If used in large scale (>1L), exhaust should be routed through an acid scrubber to prevent release of amine vapors which are environmental toxins.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the permeation potential of small-molecule amines.

| Body Part | Recommended PPE | Rationale |

| Hands (Splash) | Nitrile (Double gloved, min 0.11mm) | Good short-term protection. Change immediately upon splash. |

| Hands (Immersion) | Butyl Rubber or Laminate (Silver Shield) | Amines permeate nitrile over time; laminate offers >4h breakthrough. |

| Eyes | Chemical Goggles + Face Shield | Vapors cause "halo vision" (corneal edema); liquid causes blindness. |

| Respiratory | ABEK Filter (Full face) | Only required if working outside a hood (e.g., spill cleanup). |

Static Discharge Control

With a flash point of 54°C, IPDA is a Class II (OSHA) / Category 3 (GHS) flammable liquid.

-

Grounding: All metal transfer vessels must be grounded.

-

Inerting: Headspace of storage containers should be purged with Nitrogen or Argon to prevent formation of flammable vapor-air mixtures.

Experimental Protocols: Handling & Synthesis

Storage Stability (The "Carbamate" Problem)

Amines react rapidly with atmospheric

-

Protocol: Store under Argon.

-

Verification: If the liquid becomes viscous or cloudy, it has likely absorbed

. Distillation over KOH or

Safe Transfer Protocol

-

Preparation: Secure flask in fume hood. Ensure Argon line is active.

-

Cannulation: For volumes >50mL, use a cannula transfer technique to avoid open-air pouring.

-

Syringe: For small volumes, use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as amines can leach plasticizers, contaminating high-sensitivity LC-MS samples.

Emergency Spill Neutralization

Do not use water initially. Water spreads the hydrophobic amine, increasing the surface area of the hazard.

-

Evacuate: Clear the immediate area.

-

Absorb: Use a dry absorbent (vermiculite or sand) mixed with a weak acid neutralizer (e.g., citric acid powder).

-

Collect: Scoop into a hazardous waste pail labeled "Alkaline Corrosive."

-

Clean: Wash the surface with dilute acetic acid (vinegar) followed by soap and water.

DOT Diagram: Safe Handling Workflow

Figure 2: Operational workflow for maintaining chemical integrity and safety.

References & Authority

The data and protocols presented above are synthesized from verified physicochemical databases and industrial safety standards.

-

Sigma-Aldrich (Merck). Safety Data Sheet: N-Isopropyl-1,3-propanediamine. (Accessed 2024).[4][5][6] Verified Physicochemical Properties and GHS Classifications.[1][3][7]

-

PubChem (NIH). Compound Summary: N-Isopropyl-1,3-propanediamine (CAS 3360-16-5). National Library of Medicine. [7]

-

TCI Chemicals. Product Specification: N-Isopropyl-1,3-diaminopropane.[1] Verified Flash Point and Boiling Point data.

-

ECHA (European Chemicals Agency). Registration Dossier: 3-aminopropyl(isopropyl)amine. Toxicological endpoints and REACH registration data.[8]

Sources

- 1. N-Isopropyl-1,3-diaminopropane | 3360-16-5 | TCI Deutschland GmbH [tcichemicals.com]

- 2. chemos.de [chemos.de]

- 3. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine) | SIELC Technologies [sielc.com]

- 7. N-异丙基-1,3-丙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

N-Isopropyl-1,3-propanediamine spectroscopic data (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization of N-Isopropyl-1,3-propanediamine

Executive Summary & Molecular Identity

N-Isopropyl-1,3-propanediamine (IPDA) is a unsymmetrical diamine featuring both a primary amine and a sterically hindered secondary amine.[1][2] This dual-functionality makes it a critical intermediate in the synthesis of epoxy curing agents, surfactants, and pharmaceutical actives.[1][2]

Accurate spectroscopic characterization is challenging due to the rapid exchange of amine protons and the overlapping signals of the aliphatic chain.[2] This guide provides a definitive reference for identifying IPDA using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).[1][2]

Chemical Identity

-

IUPAC Name:

-isopropylpropane-1,3-diamine[1][2] -

CAS Registry: 4459-09-0 (also referenced as 3360-16-5)[1][2]

-

Molecular Formula:

[3][4] -

Molecular Weight: 116.21 g/mol

-

Structure:

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for verifying the ratio of the isopropyl group to the propyl backbone.[2] The asymmetry of the molecule results in distinct chemical environments for the nitrogen-adjacent methylenes.[2]

Experimental Protocol: and NMR

-

Solvent: Deuterated Chloroform (

) is preferred.[2] -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Pulse Sequence: Standard 1D proton with 30° pulse angle; 1D carbon with proton decoupling.

Predicted NMR Data (300 MHz, )

| Position | Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| A | 1.05 - 1.10 | Doublet ( | 6H | Isopropyl methyls; split by methine.[1][2] | |

| B | 1.60 - 1.70 | Quintet | 2H | Shielded central methylene of propyl chain.[1][2] | |

| C | 1.2 - 2.0 | Broad Singlet | 3H | Exchangeable protons; shift varies with conc.[1][2] | |

| D | 2.65 - 2.75 | Triplet | 2H | Deshielded by primary nitrogen.[1][2] | |

| E | 2.65 - 2.75 | Triplet | 2H | Deshielded by secondary nitrogen (often overlaps with D).[1][2] | |

| F | 2.75 - 2.85 | Septet | 1H | Characteristic signal; split by 6 methyl protons.[1][2] |

Analyst Note: The septet at ~2.8 ppm is the diagnostic "fingerprint" for the isopropyl group.[2] If this signal is a multiplet or obscured, check for impurities like unreacted 1,3-propanediamine.[1][2]

NMR Data (75 MHz, )

| Carbon Type | Shift ( | Description |

| Isopropyl Methyls | 22.9 | Equivalent methyl carbons.[1][2] |

| Central Propyl | 33.8 | Beta-carbon, shielded.[1][2] |

| Primary Amine | 40.5 | Carbon adjacent to |

| Secondary Amine | 46.8 | Carbon adjacent to |

| Isopropyl Methine | 48.7 | Methine carbon ( |

Infrared Spectroscopy (FT-IR) Profiling

IR is critical for confirming the presence of both primary and secondary amines.[2] The N-H stretching region (

Key Absorption Bands

| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Value |

| 3350 & 3280 | N-H Stretch (Asym/Sym) | Primary Amine ( | High: Doublet appearance indicates |

| ~3200 | N-H Stretch | Secondary Amine ( | Med: Often appears as a shoulder or weak singlet. |

| 2960 - 2850 | C-H Stretch | Alkyl ( | High: Strong intensity; typical aliphatic profile.[1][2] |

| 1600 | N-H Bend (Scissoring) | Primary Amine | Med: Broad band confirming amine presence.[1][2] |

| 1380 & 1365 | C-H Bend (Gem-dimethyl) | Isopropyl Group | High: "Gem-dimethyl" doublet split; confirms isopropyl.[1][2] |

Mass Spectrometry (MS) & Fragmentation

In Electron Ionization (EI) MS, aliphatic amines rarely show a strong molecular ion (

Ionization Pathway[1][2]

-

Molecular Ion (

): -

Base Peak Mechanism: Alpha-cleavage occurs preferentially at the C-C bond adjacent to the nitrogen atoms.[2]

Primary Fragmentation Channels[1][2]

-

-Cleavage at Primary Amine:

-

Fragment:

30 (Dominant diagnostic for primary amines).

-

-

-Cleavage at Secondary Amine:

-

Fragment:

72 (Loss of propyl-amine chain).[2]

-

-

Isopropyl Loss:

-

Cleavage of the isopropyl group leads to fragments at

43 (

-

Experimental Protocols

To ensure reproducibility, follow these "Senior Scientist" validated workflows.

A. Sample Preparation for NMR

-

Dry the Sample: IPDA is hygroscopic.[2] Dry over molecular sieves (3Å) or

pellets for 2 hours if the liquid appears viscous or cloudy. -

Solvent Choice: Use

stored over silver foil (to scavenge HCl acidity) or basic alumina.[2] Acidic chloroform will protonate the amine, shifting peaks downfield and broadening them.[1][2] -

Tube Loading: Filter the solution through a glass wool plug directly into the NMR tube to remove suspended solids/carbonates.

B. GC-MS Method Parameters

-

Column: Rtx-5Amine or equivalent base-deactivated column (30m x 0.25mm). Standard silica columns will cause peak tailing due to interaction with silanol groups.[2]

-

Carrier Gas: Helium at 1.0 mL/min.[2]

-

Inlet Temp: 250°C.

-

Oven Program: 60°C (hold 2 min)

15°C/min -

Detection: EI mode (70 eV).

References

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 78056, N-Isopropyl-1,3-propanediamine. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2][6] Spectral Database for Organic Compounds (SDBS).[2] (Search for SDBS No. 16752 or analog aliphatic amines). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for amine fragmentation rules and chemical shift additivity).

-

NIST Mass Spectrometry Data Center. (2023).[2] N-Isopropyl-1,3-propanediamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

Sources

- 1. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]

- 2. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Propyl-1,3-propanediamine | C6H16N2 | CID 90250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(n-Propyl)-1,3-propanediamine [webbook.nist.gov]

- 5. Energy flow and fragmentation dynamics of n,n-dimethylisopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Reactivity of N-Isopropyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Isopropyl-1,3-propanediamine, a versatile aliphatic diamine, serves as a crucial building block in the synthesis of a wide array of chemical entities, from pharmaceutical intermediates to complex polymers and ligands for coordination chemistry. Its unique structural features—a primary amine, a secondary amine, and an isopropyl group—impart a distinct profile of stability and reactivity. Understanding these characteristics is paramount for its effective and safe utilization in research and development. This guide provides a comprehensive exploration of the core chemical attributes of N-Isopropyl-1,3-propanediamine, offering insights into its handling, storage, and synthetic applications.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of N-Isopropyl-1,3-propanediamine is the cornerstone of its practical application. These properties dictate its behavior in various environments and reaction conditions.

| Property | Value | Source |

| CAS Number | 3360-16-5 | |

| Molecular Formula | C₆H₁₆N₂ | |

| Molecular Weight | 116.20 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 162 °C (lit.) | [1] |

| Density | 0.83 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4425 (lit.) | [1] |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Solubility | Soluble in water and various organic solvents. |

Stability Profile: Navigating the Boundaries of Decomposition

N-Isopropyl-1,3-propanediamine is a stable compound under standard ambient conditions. However, its stability is compromised by exposure to heat, light, and certain chemical environments.

Thermal Stability

While stable at room temperature, N-Isopropyl-1,3-propanediamine will decompose upon strong heating. The presence of two amine groups suggests that thermal decomposition pathways may involve deamination and dealkylation reactions. Studies on similar aliphatic amines indicate that thermal degradation can lead to the formation of smaller, volatile amines and hydrocarbons. For instance, the thermal decomposition of isopropyl nitrate, which shares the isopropyl group, proceeds through the breaking of the O-NO2 bond to form an isopropoxy radical, which then decomposes into smaller fragments.[2] While a direct analogue, this suggests that the isopropyl-C bond in N-Isopropyl-1,3-propanediamine could be susceptible to cleavage at elevated temperatures.

Photostability